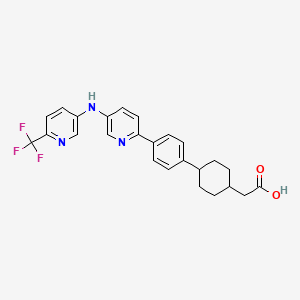
Propargyl-PEG5-Tos
Übersicht
Beschreibung
Propargyl-PEG5-Tos: is a polyethylene glycol (PEG) derivative that contains a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propargyl-PEG5-Tos can be synthesized through a series of chemical reactions involving the attachment of a propargyl group and a tosyl group to a PEG chain. The tosyl group can be easily replaced by thiol and amino groups through nucleophilic substitution . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG linkers. Companies like AxisPharm and CD Bioparticles offer this compound with high purity and support custom synthesis for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Click Chemistry: The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage
Common Reagents and Conditions:
Nucleophilic Substitution: Thiol and amino groups are common nucleophiles used in these reactions.
Click Chemistry: Copper catalysts are commonly used in azide-alkyne Click Chemistry.
Major Products:
Triazole Linkages: Formed from the reaction of the propargyl group with azide-bearing compounds.
Substituted PEG Derivatives: Formed from nucleophilic substitution reactions involving the tosyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propargyl-PEG5-Tos is used as a linker in the synthesis of complex molecules and in Click Chemistry reactions to form stable triazole linkages .
Biology and Medicine: In biological and medical research, this compound is used for drug delivery and bioconjugation. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biomedical applications .
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials that require high solubility and stability .
Wirkmechanismus
The mechanism of action of Propargyl-PEG5-Tos involves its functional groups. The tosyl group acts as a leaving group in nucleophilic substitution reactions, while the propargyl group participates in Click Chemistry reactions to form stable triazole linkages . These reactions are facilitated by copper catalysts and result in the formation of stable and soluble compounds .
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG2-Tos: Contains a shorter PEG spacer but similar functional groups.
Tos-PEG-Alkyne: Contains a tosyl group and an alkyne group, similar to Propargyl-PEG5-Tos.
Uniqueness: this compound is unique due to its longer PEG spacer, which increases solubility in aqueous media and enhances its suitability for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJIUZITHCTEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)








